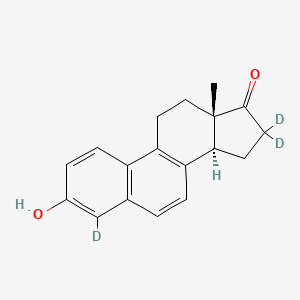

Equilenin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

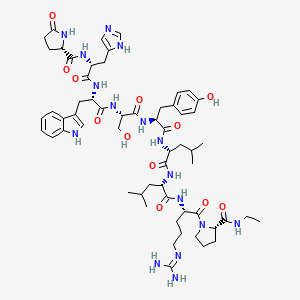

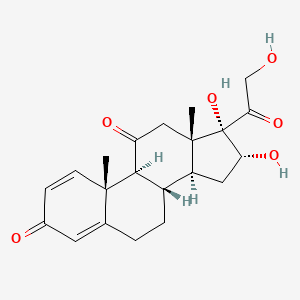

Equilenin, also known as 6,8-didehydroestrone or estra-1,3,5 (10),6,8-pentaen-3-ol-17-one, is a naturally occurring steroidal estrogen . It is obtained from the urine of pregnant mares and is used as one of the components in conjugated estrogens . Equilenin is an estrogenic steroid with five double bonds in the A- and B-ring .

Scientific Research Applications

DNA Interaction and Mutagenic Potential

Equilenin-d3 and its metabolites have been noted to form unique stable cyclic adducts with DNA, potentially impacting DNA structure and function. These adducts exhibit limited conformational flexibility and distinct structural properties in DNA duplexes, which may influence their mutagenic potential and repair susceptibilities. The conformational properties of these adducts and their interactions with DNA are crucial in understanding the biological implications of this compound and its derivatives (Ding et al., 2008), (Zhang et al., 2009), (Ding et al., 2005).

Chemical and Environmental Studies

Equilenin and its derivatives have also been a subject of interest in chemical and environmental studies. For instance, the occurrences and seasonal variation of Equilin and Equilenin in river water were studied, shedding light on their environmental impact and behavior. This research is vital for understanding the potential ecological effects of these compounds (Ishibashi et al., 2018). Moreover, studies on the regioselectivity of certain chemical reactions involving Equilenin derivatives have contributed to the understanding of their chemical behavior, providing insights that are valuable in various scientific and industrial applications (Jin et al., 2020).

Safety and Hazards

Equilenin is suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/clothing/eye protection/face protection, getting medical advice if exposed or concerned, storing locked up, and disposing of contents/container in accordance with local/regional/national/international regulations .

Mechanism of Action

Target of Action

Equilenin-d3, a naturally occurring steroidal estrogen , primarily targets Steroid Delta-isomerase in organisms like Pseudomonas putida and Comamonas testosteroni . This enzyme plays a crucial role in the isomerization of steroids, a key step in steroid biosynthesis.

Mode of Action

This compound, being an estrogenic steroid, enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins , thereby influencing the cellular functions and processes.

Biochemical Pathways

It’s known that estrogen orthoquinones, formed upon metabolic oxidation of estrogens in breast cells, can interact with purine nucleosides . This multistep process results in a purine base loss in the DNA chain (depurination) and the formation of a “depurinating adduct” from the quinone and the base .

Result of Action

The interaction of this compound with its targets leads to changes at the molecular and cellular levels. It influences the synthesis of DNA, RNA, and proteins , which can have wide-ranging effects on cellular functions and processes. The exact molecular and cellular effects can vary depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its metabolism . .

Properties

IUPAC Name |

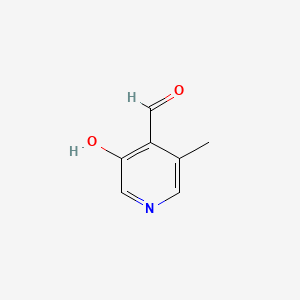

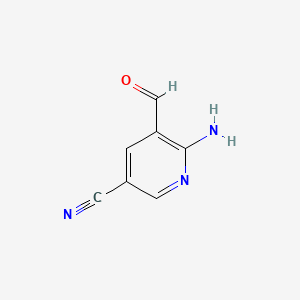

(13S,14S)-4,16,16-trideuterio-3-hydroxy-13-methyl-11,12,14,15-tetrahydrocyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2-5,10,16,19H,6-9H2,1H3/t16-,18-/m0/s1/i7D2,10D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGHUMCVRDZLQ-POWJHRNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)C=CC4=C3C=CC(=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=CC2=C1C=CC3=C2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747707 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56588-54-6 |

Source

|

| Record name | 3-Hydroxy(4,16,16-~2~H_3_)estra-1,3,5(10),6,8-pentaen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.